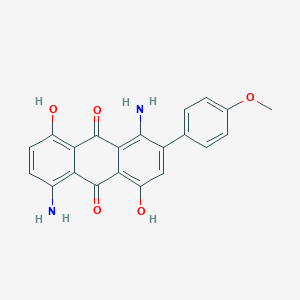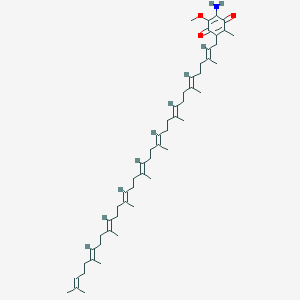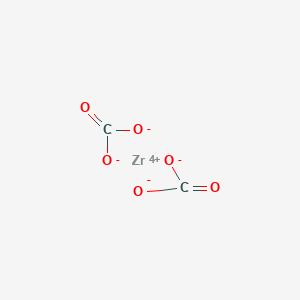
Zirconium carbonate
概要
説明
Zirconium carbonate is a chemical compound that is widely used in scientific research applications. It is a white, odorless, and tasteless powder that has a molecular formula of Zr(CO3)2. This compound is known for its unique properties, including its high thermal stability, chemical resistance, and low toxicity.
作用機序
The mechanism of action of zirconium carbonate is not well understood. However, it is believed to act as a Lewis acid catalyst, which can activate the carbonyl group in organic compounds and enhance the reactivity of the reaction system.
生化学的および生理学的効果
Zirconium carbonate is considered to be a low toxicity compound and has no known adverse effects on human health. However, studies have shown that it can cause mild skin irritation and eye irritation in some individuals. It is also not biodegradable and can accumulate in the environment over time.
実験室実験の利点と制限
Zirconium carbonate has several advantages for use in lab experiments, including its high thermal stability, chemical resistance, and low toxicity. However, it also has some limitations, such as its limited solubility in water and its tendency to form aggregates in solution.
将来の方向性
There are several future directions for research on zirconium carbonate. One area of interest is the development of new synthesis methods that can produce zirconium carbonate with improved properties and performance. Another area of interest is the investigation of its potential applications in the field of medicine, such as drug delivery and imaging. Additionally, further studies are needed to better understand its mechanism of action and its effects on the environment.
In conclusion, zirconium carbonate is a versatile and useful compound that has a wide range of scientific research applications. Its unique properties make it an attractive material for use in catalysis, materials science, and medicine. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
科学的研究の応用
Zirconium carbonate has a wide range of scientific research applications, including in the field of catalysis, materials science, and medicine. It is commonly used as a catalyst in various chemical reactions, such as esterification, transesterification, and aldol condensation. It is also used as a precursor in the synthesis of other zirconium-based materials, such as zirconium oxide and zirconium phosphate.
特性
IUPAC Name |
zirconium(4+);dicarbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Zr/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUNLJFOHNHSAR-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O6Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957858 | |
| Record name | Zirconium(4+) dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zirconium carbonate | |
CAS RN |
23288-53-1, 36577-48-7 | |
| Record name | Zirconium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium dicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036577487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium(4+) dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIRCONIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLH2275OWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


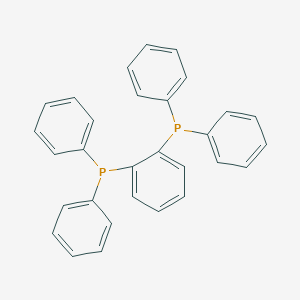
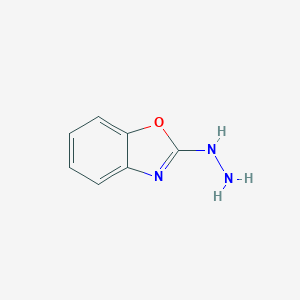
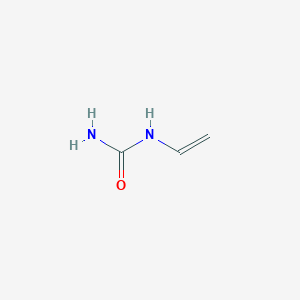
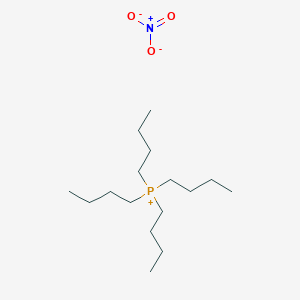
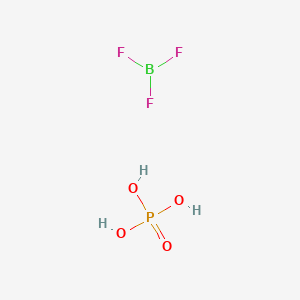
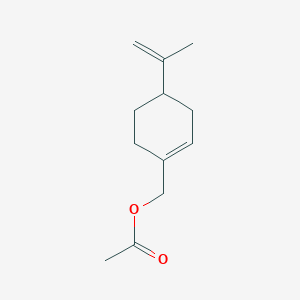
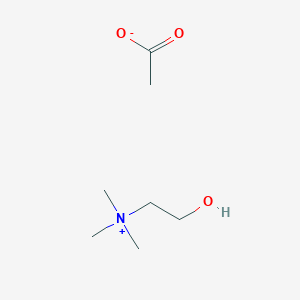
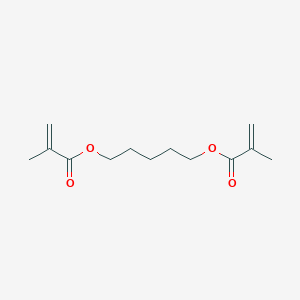
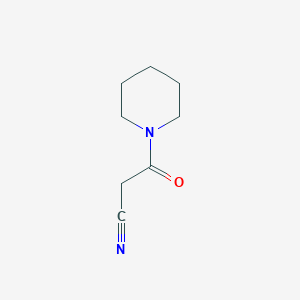
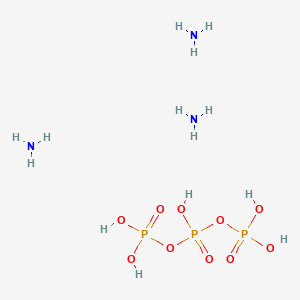
![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)
